130357-25-4, more commonly known as Exendin-3, is a 39-amino acid peptide originally isolated from the saliva of the Gila monster (Heloderma suspectum). [, ] It belongs to the incretin mimetic class of peptides and is known for its significant sequence homology to glucagon-like peptide-1 (GLP-1). [, ] Exendin-3 has been a subject of scientific research due to its various biological activities, particularly its influence on glucose metabolism and insulin secretion. [, ]
This compound is derived from the coordination of cobalt ions with porphyrin ligands, which are cyclic compounds known for their ability to bind metal ions. Cobalt(III) complexes, such as those represented by this compound, are often studied for their catalytic properties and potential applications in organic synthesis and environmental remediation.
The synthesis of cobalt(III) porphyrin complexes typically involves several key steps:
Technical details regarding the synthesis can vary based on specific ligands used and desired properties of the final product, but these general steps outline the typical approach taken in laboratory settings .
Compound 130357-25-4 features a cobalt ion coordinated within a porphyrin ring structure. The molecular formula can be represented as .
Spectroscopic techniques such as UV-Vis, NMR, and FTIR are commonly employed to analyze the molecular structure, confirming the presence of characteristic bands associated with metal-ligand interactions .
Cobalt(III) porphyrins are known for their catalytic activity in various chemical reactions:
The technical details of these reactions often involve monitoring reaction kinetics through spectroscopic methods to determine conversion rates and product yields.
The mechanism of action for cobalt(III) porphyrins typically involves:
Data from mechanistic studies often include kinetic parameters that illustrate how variations in substrate concentration affect reaction rates .
Key physical properties of compound 130357-25-4 include:
Chemical properties include:
Compound 130357-25-4 has several notable applications:
The compound designated by CAS Registry Number 130357-25-4 is scientifically recognized as Exendin-3 trifluoroacetate salt. This unique identifier unambiguously distinguishes it within chemical databases and regulatory frameworks. While typical small molecules receive systematic IUPAC names, peptide-based compounds like Exendin-3 are primarily identified by:
Table 1: Nomenclature and Identifiers of 130357-25-4
Identifier Type | Value |
---|---|
CAS Registry Number | 130357-25-4 |
Primary Name | Exendin-3 trifluoroacetate salt |
Common Synonyms | MFCD00240170; EXENDIN-3; USP/EP/BP-grade Exendin-3 |
Sequence Notation (Condensed) | HSDGTFTSDLSKQMEEEAVRLFIEWLKNGGPSSGAPPPS-NH₂ |
Exendin-3 possesses a definitive molecular formula of C₁₈₄H₂₈₂N₅₀O₆₁S, verified across multiple analytical sources [1] [3] [8]. Key physicochemical parameters include:
Table 2: Molecular Specifications of Exendin-3
Property | Value | Remarks |
---|---|---|
Molecular Formula | C₁₈₄H₂₈₂N₅₀O₆₁S | Elemental composition confirmed |
Molecular Weight | 4202.57 g/mol | Theoretical average mass |
Exact Mass | 4201.025 g/mol | Monoisotopic mass |
Chemical Modification | Trifluoroacetate salt | Standard purification form |
Exendin-3 is a linear polypeptide comprising 39 amino acids, with its complete primary structure established as:H-His-Ser-Asp-Gly-Thr-Phe-Thr-Ser-Asp-Leu-Ser-Lys-Gln-Met-Glu-Glu-Glu-Ala-Val-Arg-Leu-Phe-Ile-Glu-Trp-Leu-Lys-Asn-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH₂ [4] [6] [9].
Structurally significant domains include:
Table 3: Amino Acid Sequence and Domain Analysis
Position | Residue | Domain Association | Functional Note |
---|---|---|---|
1 | His | N-terminal Secretin-like | Potential receptor activation |
12 | Ser | Secretin homology boundary | End of secretin-like region |
15–17 | Met-Glu-Glu | Hydrophobic-acidic junction | Structural transition zone |
28–30 | Asn-Gly-Gly | Flexible linker | Precedes proline-rich region |
35–39 | Ala-Pro-Pro-Pro-Ser | C-terminal motif | Stability enhancement |
Exendin-3 undergoes specific biochemical modifications essential for its bioactivity:
While empirical structural data (e.g., X-ray crystallography or NMR) for Exendin-3 remains limited in the available literature, computational and comparative analyses reveal:
Table 4: Structural Features of Exendin-3
Structural Level | Predicted Feature | Experimental Evidence |
---|---|---|
Primary | 39-residue linear sequence | Solid-phase synthesis confirmation [2] [9] |
Secondary | N-terminal coil → central α-helix → C-terminal polyproline helix | Homology modeling with Exendin-4 [7] |
Tertiary | Globular fold with hydrophobic core | Molecular mechanics (MM2) simulations [7] [10] |
Quaternary | Monomeric state | Gel filtration chromatography (inferred from analogues) |
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